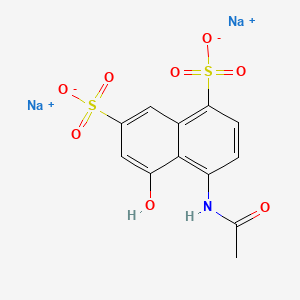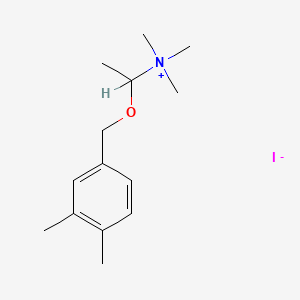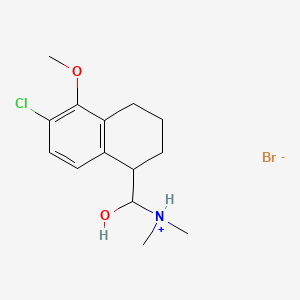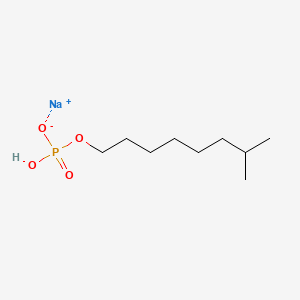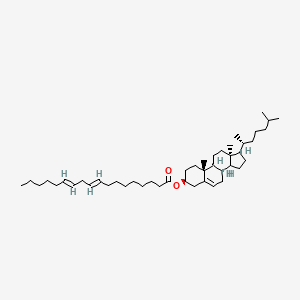
Diisopropyldiphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyldiphenylsilane is an organosilicon compound with the molecular formula C18H24Si. It is characterized by the presence of two isopropyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyldiphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with isopropyl halides in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The isopropyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diisopropyldiphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which diisopropyldiphenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Lacks the isopropyl groups, making it less sterically hindered.
Diethylphenylsilane: Contains ethyl groups instead of isopropyl groups, affecting its reactivity and physical properties.
Triphenylsilane: Has three phenyl groups, leading to different chemical behavior and applications.
Uniqueness
Diisopropyldiphenylsilane’s unique combination of isopropyl and phenyl groups provides a balance of steric hindrance and electronic effects, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor in its versatility.
Propiedades
Fórmula molecular |
C18H24Si |
|---|---|
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
diphenyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C18H24Si/c1-15(2)19(16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clave InChI |
WDOWOLLZRBHLSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
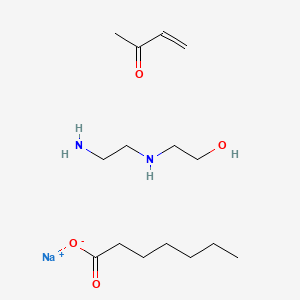
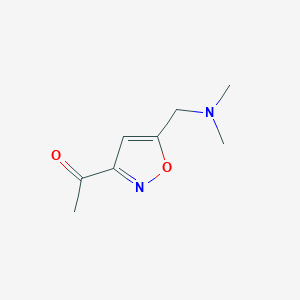
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

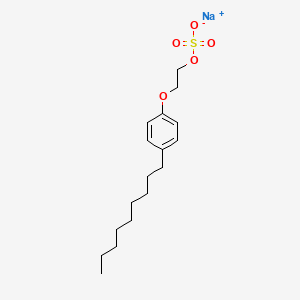
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
